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Compound of Interest

Compound Name: 1-Tridecene

Cat. No.: B165156

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-
tridecene (Ci3Hze¢), a linear alpha-olefin. The document details the characteristic spectral data
obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy
(*H and 3C), and Mass Spectrometry (MS). This guide is intended to serve as a valuable
resource for researchers and professionals involved in the identification, characterization, and
quality control of long-chain alkenes.

Introduction

1-Tridecene is an unsaturated hydrocarbon with the chemical formula Ci3Hz6.[1][2][3][4][5] As
a terminal alkene, its chemical and physical properties are largely dictated by the presence of
the carbon-carbon double bond at the primary position. Spectroscopic techniques are
indispensable for the unambiguous identification and structural elucidation of such molecules.
This guide presents a detailed analysis of the spectral features of 1-tridecene, supported by
experimental data and protocols.

Spectroscopic Data of 1-Tridecene

The following sections summarize the key spectroscopic data for 1-tridecene. The data is
presented in tabular format for clarity and ease of comparison.

Infrared (IR) Spectroscopy
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Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable
information about the functional groups present. The IR spectrum of 1-tridecene, a typical
terminal alkene, is characterized by several key absorption bands.

Table 1: Infrared Spectral Data of 1-Tridecene

Wavenumber (cm~?) Intensity Assignment

3077 Medium =C-H stretch (vinyl)[6]

2925 Strong C-H stretch (alkane CH2)

2854 Strong C-H stretch (alkane CHs and
CH-2)

1641 Medium C=C stretch (alkene)[6][7]

1465 Medium C-H bend (scissoring, CH2)[7]

991 Strong =C-H bend (out-of-plane)

909 Strong =C-H bend (out-of-plane)

The presence of the vinyl group (=CHy2) is clearly indicated by the C-H stretching vibration
above 3000 cm~! and the strong out-of-plane bending vibrations.[6][7] The C=C stretching
vibration is also a key diagnostic peak.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.

Proton NMR spectroscopy of 1-tridecene reveals distinct signals for the protons on the double
bond and the long alkyl chain.

Table 2: 1H NMR Spectral Data of 1-Tridecene
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
5.88-5.71 m 1H -CH=CH:z
4.99 - 4.88 m 2H -CH=CH:
2.04 q 2H -CH2-CH=CH:
1.37-1.20 m 18H -(CHz)o-
0.88 t 3H -CHs

The complex multiplet between 5.88 and 5.71 ppm is characteristic of the internal vinyl proton,
while the multiplet between 4.99 and 4.88 ppm corresponds to the two terminal vinyl protons.
The allylic protons appear as a quartet around 2.04 ppm. The large multiplet between 1.37 and
1.20 ppm represents the numerous methylene groups in the alkyl chain, and the terminal
methyl group appears as a triplet around 0.88 ppm.

Carbon-13 NMR spectroscopy provides information on the different carbon environments in 1-
tridecene.

Table 3: 13C NMR Spectral Data of 1-Tridecene
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Chemical Shift (6, ppm) Assignment
139.2 CH=CH:
114.1 CH=CH:
33.9 CHz2-CH=CHz2
31.9 -(CH2)n-

29.7 -(CH2)n-

29.6 -(CH2)n-
29.4 -(CH2)n-

29.3 -(CH2)n-

29.1 -(CH2)n-
28.9 -(CH2)n-

22.7 -CH2-CHs
14.1 -CHs

The sp? hybridized carbons of the double bond are observed at 139.2 ppm and 114.1 ppm. The
remaining signals in the aliphatic region correspond to the different methylene carbons of the
long alkyl chain and the terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 1-tridecene, electron ionization (El) is a common method.

Table 4: Mass Spectrometry Data of 1-Tridecene (Electron lonization)
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miz Relative Intensity (%) Assighment

182 5 [M]* (Molecular lon)
97 45 [C7H13]*

83 65 [CeH11]*

69 80 [CsHe]*

55 100 [CaH7]*

41 95 [C3Hs]*

The molecular ion peak is observed at m/z 182, confirming the molecular weight of 1-
tridecene.[1][3] The fragmentation pattern is characteristic of a long-chain alkene, with
prominent peaks corresponding to the loss of alkyl fragments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of liquid 1-tridecene.
Methodology:

o Sample Preparation: A neat liquid sample of 1-tridecene is used. A drop of the liquid is
placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a
thin film.[8]

e Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

e Procedure: a. Obtain a background spectrum of the clean salt plates. b. Place the salt plates
with the 1-tridecene sample in the spectrometer's sample holder. c. Acquire the sample
spectrum over the range of 4000-400 cm~*. d. The final spectrum is obtained by ratioing the
sample spectrum against the background spectrum.
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» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the *H and 3C NMR spectra of 1-tridecene.
Methodology:

Sample Preparation: a. Dissolve approximately 10-20 mg of 1-tridecene in about 0.6-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). b. Transfer the solution to a 5 mm NMR
tube.

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

'H NMR Acquisition: a. Tune and shim the spectrometer to optimize the magnetic field
homogeneity. b. Acquire the *H NMR spectrum using a standard pulse sequence. c. Process
the data by applying Fourier transformation, phase correction, and baseline correction. d.
Integrate the signals and reference the chemical shifts to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

13C NMR Acquisition: a. Acquire the 3C NMR spectrum using a proton-decoupled pulse
sequence. b. Process the data similarly to the *H NMR spectrum. c. Reference the chemical
shifts to the solvent peak.

Data Analysis: Analyze the chemical shifts, multiplicities, and integration values to assign the
signals to the respective protons and carbons in the 1-tridecene molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1-tridecene.
Methodology:

o Sample Preparation: a. Prepare a dilute solution of 1-tridecene in a volatile organic solvent
(e.g., methanol or hexane) at a concentration of approximately 1 pg/mL.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b165156?utm_src=pdf-body
https://www.benchchem.com/product/b165156?utm_src=pdf-body
https://www.benchchem.com/product/b165156?utm_src=pdf-body
https://www.benchchem.com/product/b165156?utm_src=pdf-body
https://www.benchchem.com/product/b165156?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165156?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Instrument: A mass spectrometer equipped with an electron ionization (El) source, often
coupled with a gas chromatograph (GC-MS).

e Procedure (GC-MS): a. Inject a small volume (e.g., 1 pL) of the sample solution into the GC.
b. The GC separates the components of the sample, and 1-tridecene elutes at a specific
retention time. c. The eluted compound enters the MS, where it is ionized by a beam of
electrons (typically 70 eV). d. The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). e. A detector records the
abundance of each ion.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of 1-tridecene.

Visualization of the Spectroscopic Analysis
Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

sample like 1-tridecene.
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Caption: Workflow of Spectroscopic Analysis of 1-Tridecene.

Conclusion

The spectroscopic analysis of 1-tridecene by IR, 'H NMR, 3C NMR, and MS provides a
complete and unambiguous structural characterization. The data and protocols presented in
this guide serve as a foundational reference for the analysis of 1-tridecene and other long-
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chain alpha-olefins. These techniques are crucial for ensuring the identity, purity, and quality of
such compounds in research, development, and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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